molecular formula C13H20ClN3O3S B12423939 NMP-ACA-d3 (chloride)

NMP-ACA-d3 (chloride)

Cat. No.: B12423939
M. Wt: 336.85 g/mol
InChI Key: UVKYDOZUOXJZSR-KUDVEPGFSA-N
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Description

NMP-ACA-d3 (chloride) is a deuterated derivative of NMP-ACA, a compound used in various scientific and industrial applications. The deuterium labeling (d3) is often used in research to trace the compound’s behavior in different environments. This compound is known for its stability and unique chemical properties, making it valuable in fields such as polymer science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NMP-ACA-d3 (chloride) typically involves the reaction of NMP (N-Methyl-2-pyrrolidone) with ACA (N-(p-Amylcinnamoyl)anthranilic acid) in the presence of deuterium chloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of NMP-ACA-d3 (chloride) involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

NMP-ACA-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield NMP-ACA-d3 oxide, while reduction could produce NMP-ACA-d3 alcohol .

Scientific Research Applications

NMP-ACA-d3 (chloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NMP-ACA-d3 (chloride) involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, enhancing its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NMP-ACA-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed tracing studies in research. This makes it particularly valuable in fields requiring precise tracking of molecular interactions and metabolic pathways .

Properties

Molecular Formula

C13H20ClN3O3S

Molecular Weight

336.85 g/mol

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride

InChI

InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3;

InChI Key

UVKYDOZUOXJZSR-KUDVEPGFSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.[Cl-]

Origin of Product

United States

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